molecular formula C8H11NO3 B13316773 3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid

3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid

Cat. No.: B13316773
M. Wt: 169.18 g/mol
InChI Key: OBVKSFMCPBBROF-UHFFFAOYSA-N
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Description

3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid is a chemical compound with the molecular formula C8H11NO3. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a 1,3-oxazole ring substituted with dimethyl groups and a propanoic acid moiety, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-2-methylpropanol with diethyl oxalate to form the oxazole ring, followed by subsequent functionalization to introduce the propanoic acid group . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and reduction of inflammation . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid include other oxazole derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of dimethyl groups on the oxazole ring enhances its stability and reactivity, making it a valuable compound for various applications. Additionally, its propanoic acid moiety allows for further functionalization and derivatization, expanding its utility in research and industry .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-(2,4-dimethyl-1,3-oxazol-5-yl)propanoic acid

InChI

InChI=1S/C8H11NO3/c1-5-7(3-4-8(10)11)12-6(2)9-5/h3-4H2,1-2H3,(H,10,11)

InChI Key

OBVKSFMCPBBROF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C)CCC(=O)O

Origin of Product

United States

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